molecular formula C17H22O3 B1151800 Isotschimgin CAS No. 62356-47-2

Isotschimgin

Cat. No.: B1151800
CAS No.: 62356-47-2
M. Wt: 274.35 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial Production Methods: Industrial production of Isotschimgin is limited due to its primary use in research. large-scale extraction and purification techniques are employed to obtain sufficient quantities for scientific studies. These methods often involve solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Isotschimgin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Isotschimgin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isotschimgin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Isotschimgin is unique compared to other similar compounds due to its specific molecular structure and biological activity. Some similar compounds include:

  • 2-Caren-10-ol
  • Biondinin C
  • Isoborneol
  • Borneol
  • Bornyl acetate
  • Borneol 7-O- [beta-D-apiofuranosyl- (1->6)]-beta-D-glucopyranoside
  • (-)-Camphor
  • (+)-Camphor
  • Cyclocerberidol

These compounds share structural similarities but differ in their physicochemical properties, bioactivity, and pharmacological properties. This compound’s unique interaction with the farnesoid X receptor and its role as a biomarker for oxidative stress highlight its distinctiveness .

Properties

IUPAC Name

[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12-,14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBMPPVYPMMRNT-RVSPLBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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